5-Benzyl-2-bromo-thiazole
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Overview
Description
5-Benzyl-2-bromo-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a benzyl group at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromo-thiazole typically involves the bromination of 5-benzyl-thiazole. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2-bromo-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or thiourea are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Formation of 2-amino-5-benzyl-thiazole or 2-thiol-5-benzyl-thiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-benzyl-thiazolidine.
Scientific Research Applications
5-Benzyl-2-bromo-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Benzyl-thiazole: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-thiazole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
5-Benzyl-2-chloro-thiazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: 5-Benzyl-2-bromo-thiazole is unique due to the presence of both the benzyl group and bromine atom, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
5-benzyl-2-bromo-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUTFNQGGJUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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